molecular formula C10H9NO4 B14320645 5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione CAS No. 103416-91-7

5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14320645
CAS No.: 103416-91-7
M. Wt: 207.18 g/mol
InChI Key: SBYMGRFNAKDCPQ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes both hydroxy and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the isoindole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The isoindole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of hydroxy and isoindole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

103416-91-7

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-hydroxy-2-(2-hydroxyethyl)isoindole-1,3-dione

InChI

InChI=1S/C10H9NO4/c12-4-3-11-9(14)7-2-1-6(13)5-8(7)10(11)15/h1-2,5,12-13H,3-4H2

InChI Key

SBYMGRFNAKDCPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)N(C2=O)CCO

Origin of Product

United States

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